molecular formula C8H10N4O B573233 N-(4-cyano-1H-pyrazol-5-yl)butanamide CAS No. 178613-52-0

N-(4-cyano-1H-pyrazol-5-yl)butanamide

Cat. No.: B573233
CAS No.: 178613-52-0
M. Wt: 178.195
InChI Key: CTMXKYCIVVPLCY-UHFFFAOYSA-N
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Description

N-(4-cyano-1H-pyrazol-5-yl)butanamide is a heterocyclic compound featuring a pyrazole core substituted with a cyano group at the 4-position and a butanamide moiety at the 5-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal and agrochemical research. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antifungal properties. The compound’s synthesis typically involves coupling reactions, as exemplified by protocols using carbodiimide-based reagents like EDCI/HOBt in aprotic solvents such as DMF .

Properties

CAS No.

178613-52-0

Molecular Formula

C8H10N4O

Molecular Weight

178.195

IUPAC Name

N-(4-cyano-1H-pyrazol-5-yl)butanamide

InChI

InChI=1S/C8H10N4O/c1-2-3-7(13)11-8-6(4-9)5-10-12-8/h5H,2-3H2,1H3,(H2,10,11,12,13)

InChI Key

CTMXKYCIVVPLCY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=NN1)C#N

Synonyms

Butanamide, N-(4-cyano-1H-pyrazol-3-yl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives synthesized in the 2015 Molecules study, such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p) . Key differences include:

  • Substituent Variation: N-(4-cyano-1H-pyrazol-5-yl)butanamide lacks the chloro, methyl, and aryl groups present in 3a–3p, simplifying its structure.

Physicochemical Properties

A comparative analysis of melting points (mp), yields, and spectral data highlights substituent effects:

Compound Substituents (R1, R2) Yield (%) mp (°C) Key Spectral Data (¹H-NMR δ, ppm)
This compound H, butanamide - - -
3a Phenyl, phenyl 68 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3d 4-Fluorophenyl, phenyl 71 181–183 7.51–7.21 (m, 9H), 2.66 (s, 3H)
D.1.8 Quinoline-ethyl - - -
  • Melting Points : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d ) increase mp compared to simpler aryl groups (3a ), suggesting enhanced crystallinity and stability .
  • Yields : Reactions with fluorinated aryl groups (3d : 71% yield) outperform methyl-substituted analogues (3c : 62% yield), likely due to reduced steric hindrance .

Data Table: Key Comparative Metrics

Parameter This compound 3a D.1.8
Molecular Formula C8H10N4O C21H15ClN6O C19H18FN3O2
Key Functional Groups Cyano, butanamide Cyano, chloro, carboxamide Ethynylquinoline, butanamide
Potential Applications Kinase inhibition, agrochemicals Antifungal Tubulin inhibition
Synthetic Complexity Low High Moderate

Discussion

However, the absence of chloro or aryl groups may reduce its binding affinity in biological systems, as seen in the higher activity of 3d .

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